7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207011-35-5 |
|---|---|
Molecular Formula |
C24H17BrN4O3 |
Molecular Weight |
489.329 |
IUPAC Name |
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17BrN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31) |
InChI Key |
SPKPNQJKVIPVCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a hybrid molecule that combines the structural features of quinazoline and oxadiazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.28 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant as it is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, derivatives similar to our compound have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds with oxadiazole derivatives exhibited inhibition zones ranging from 10 mm to 13 mm against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| Quinazoline derivative 14a | 12 | 70 | Moderate against S. aureus |
| Quinazoline derivative 14b | 13 | 75 | Moderate against C. albicans |
| Compound III | 11 | 80 | Broad-spectrum activity |
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively documented. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC). A review indicated that these compounds can effectively inhibit cancer cell proliferation by targeting multiple pathways .
In one study focusing on quinazoline derivatives, several compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that our compound may exhibit similar properties due to its structural similarities .
The biological activity of This compound can be attributed to:
- Enzyme Inhibition : Targeting enzymes involved in DNA replication and repair.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in microbial cells.
Study on Antimicrobial Efficacy
In a laboratory setting, a series of quinazoline derivatives including our compound were tested against various bacterial strains using the agar well diffusion method. Results indicated that compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts .
Study on Anticancer Properties
A study published in Frontiers in Pharmacology examined the cytotoxic effects of several quinazoline derivatives on human cancer cell lines. The results showed that compounds similar in structure to our target compound induced significant apoptosis through caspase activation pathways .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives are well-known for their anticancer properties. Research indicates that 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics or antimicrobial agents. The presence of the oxadiazole moiety is believed to enhance its interaction with microbial targets, leading to increased efficacy .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications to the oxadiazole and phenethyl groups can significantly influence the biological activity of the compound. For instance, varying the substituents on the bromophenyl group has been shown to alter potency and selectivity against different biological targets .
Case Studies
Q & A
Basic Research Questions
Q. What methodologies are used to synthesize and purify 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione?
- Answer : Synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core followed by oxadiazole ring cyclization. Key steps include:
- Coupling reactions : Use of coupling agents like EDCl/HOBt for amide bond formation between intermediates.
- Oxadiazole formation : Cyclization of hydrazides with carboxylic acid derivatives under reflux conditions (e.g., in DMF or DMSO with POCl₃ as a catalyst) .
- Purification : Column chromatography (silica gel) or preparative HPLC with gradient elution (e.g., MeOH/H₂O) to achieve >95% purity. Monitoring via TLC or HPLC is critical .
Q. How is the molecular structure of this compound confirmed?
- Answer : Structural elucidation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to assign proton and carbon environments (e.g., quinazoline C=O at ~165–170 ppm; oxadiazole C-N signals at ~150–160 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peak matching calculated mass).
- X-ray crystallography (if crystalline): For absolute configuration determination, though crystallization challenges are common due to flexible substituents .
Q. What functional groups contribute to its bioactivity?
- Answer : Key groups include:
- Oxadiazole ring : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors).
- 4-Bromophenyl group : Improves lipophilicity and target binding via halogen bonding .
- Quinazoline-dione core : Acts as a pharmacophore for enzyme inhibition (e.g., tyrosine kinase or PDE inhibitors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies may arise from variations in:
- Assay conditions : Buffer pH, ion concentration, or cell line specificity (e.g., HEK293 vs. HeLa cells).
- Compound stability : Degradation in DMSO stock solutions over time; validate purity pre-assay via LC-MS .
- Target selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm mechanism .
Q. What strategies optimize this compound’s selectivity for kinase targets?
- Answer :
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace phenethyl with bulkier groups to reduce off-target interactions) .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding poses and identify key residues for hydrogen bonding .
- Proteomic profiling : Kinase screening panels (e.g., KinomeScan) to assess selectivity across 468 kinases .
Q. What experimental design considerations are critical for in vivo studies?
- Answer :
- Dosage optimization : Preliminary pharmacokinetic studies (e.g., IV/PO administration in rodents) to determine bioavailability and half-life .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in acute/chronic dosing models .
- Control groups : Include vehicle controls and reference compounds (e.g., imatinib for kinase inhibition) to validate assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
